N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester
Brand Name: Vulcanchem
CAS No.: 799241-76-2
VCID: VC20841722
InChI: InChI=1S/C27H35N3O9S/c1-18(2)15-29(40(35,36)21-10-8-20(9-11-21)30(33)34)16-24(31)23(14-19-6-4-3-5-7-19)28-27(32)39-25-17-38-26-22(25)12-13-37-26/h3-11,18,22-26,31H,12-17H2,1-2H3,(H,28,32)/t22-,23-,24+,25-,26+/m0/s1
SMILES: CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C27H35N3O9S
Molecular Weight: 577.6 g/mol

N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester

CAS No.: 799241-76-2

Cat. No.: VC20841722

Molecular Formula: C27H35N3O9S

Molecular Weight: 577.6 g/mol

* For research use only. Not for human or veterinary use.

N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester - 799241-76-2

Specification

CAS No. 799241-76-2
Molecular Formula C27H35N3O9S
Molecular Weight 577.6 g/mol
IUPAC Name [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate
Standard InChI InChI=1S/C27H35N3O9S/c1-18(2)15-29(40(35,36)21-10-8-20(9-11-21)30(33)34)16-24(31)23(14-19-6-4-3-5-7-19)28-27(32)39-25-17-38-26-22(25)12-13-37-26/h3-11,18,22-26,31H,12-17H2,1-2H3,(H,28,32)/t22-,23-,24+,25-,26+/m0/s1
Standard InChI Key YCZAREAHOZXNLL-HEXNFIEUSA-N
Isomeric SMILES CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Canonical SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

Fundamental Properties

The compound N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester is characterized by a specific set of physical and chemical properties that define its behavior in various contexts. The compound possesses a molecular formula of C27H35N3O9S, reflecting its complex composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . With a molecular weight of 577.65 g/mol, it falls within the range of medium to high molecular weight organic compounds, which is typical for many pharmaceutical agents.

The IUPAC name for this compound is [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate. This systematic nomenclature provides precise information about the structural arrangement according to international chemical naming standards. The compound can also be represented in SMILES notation as CC(C)CN(CC@@HC@HNC(=O)O[C@H]2CO[C@H]3OCC[C@@H]23)S(=O)(=O)c4ccc(cc4)N+[O-], which offers a linear string representation useful for computational chemistry applications .

Structural Components

  • A carbamate group linking the hexahydrofuro[2,3-b]furan ring system to the rest of the molecule

  • A hydroxyl group at the (2R) position

  • A sulfonamide linkage connecting the nitrophenyl group to the methylpropylamine portion

  • A nitro group in the para position of the phenyl ring attached to the sulfonyl moiety

Synthesis Methods and Approaches

General Synthetic Strategy

The synthesis of N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester typically involves multi-step organic reactions designed to construct the complex molecular framework with precise stereochemistry at each of the chiral centers. The synthetic strategy generally focuses on the construction of key structural components followed by their assembly into the final molecule.

One of the critical components in the synthesis is the hexahydrofuro[2,3-b]furan-3-ol moiety, which requires specific preparation methods to ensure the correct stereochemistry at the (3R,3aS,6aR) positions . Methods for the preparation of this component have been documented, emphasizing its importance as a pharmacological moiety in retroviral protease inhibitors. The synthesis of this bicyclic system usually involves carefully controlled cyclization reactions to establish the correct stereochemistry.

The incorporation of the nitrophenylsulfonyl group represents another key step in the synthetic process. This typically involves the reaction of an appropriate amine precursor with 4-nitrobenzenesulfonyl chloride under controlled conditions to form the desired sulfonamide linkage . Synthesis of sulfonamides often employs indirect methods to avoid contamination of the product and to eliminate the need for extensive purification steps, similar to approaches used for related compounds such as ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) .

Stereoselective Considerations

Given the presence of multiple stereocenters in this compound, stereoselective synthesis techniques are essential to ensure the correct spatial arrangement of atoms in the final product. These techniques may include the use of chiral auxiliaries, asymmetric catalysis, or starting from naturally occurring chiral compounds to introduce and maintain the desired stereochemistry throughout the synthetic sequence.

The stereochemistry at the (1S,2R) positions in the phenylmethylpropyl segment and at the (3R,3aS,6aR) positions in the hexahydrofuro[2,3-b]furan segment must be carefully controlled during synthesis to obtain the desired isomer. This often involves selecting reaction conditions, catalysts, and reagents that favor the formation of specific stereoisomers over others.

Industrial Production Aspects

For industrial-scale production, optimization of synthetic routes is crucial for maximizing yield and purity while minimizing the number of steps and the use of expensive or hazardous reagents. Catalytic methods may enhance reaction rates and selectivity, particularly for stereoselective steps. Purification methods such as crystallization or chromatography are essential for obtaining the final product with the required purity, especially for compounds intended for pharmaceutical applications where high purity standards must be met.

The table below summarizes key considerations for the synthesis of this compound:

Synthetic AspectConsiderationsPotential Approaches
Stereochemical ControlMultiple chiral centers require precise controlAsymmetric catalysis, chiral auxiliaries, stereoselective reagents
Key IntermediatesHexahydrofuro[2,3-b]furan-3-ol componentSpecific preparation methods documented for this pharmacological moiety
Sulfonamide FormationLinkage of nitrophenylsulfonyl groupReaction with 4-nitrobenzenesulfonyl chloride under controlled conditions
PurificationAchieving pharmaceutical-grade purityCrystallization, chromatography, indirect synthesis methods to avoid contamination

Structural Features and Biological Implications

Key Structural Elements

The nitrophenylsulfonyl group combines a nitrophenyl aromatic ring with a sulfonyl (-SO2-) linkage . This group is known for its electron-withdrawing properties, which can influence the electronic distribution within the molecule and affect its chemical reactivity and biological interactions. The nitro group (-NO2) attached to the phenyl ring further enhances the electron-withdrawing character of this moiety, potentially affecting interactions at enzyme active sites or receptor binding domains.

Relationship to Retroviral Protease Inhibitors

The (3R,3aS,6aR) hexahydrofuro[2,3-b]furan-3-oxy radical is an important pharmacological moiety present in the structure of several retroviral protease inhibitors . Protease inhibitors are a class of antiviral drugs that prevent viral replication by inhibiting the activity of proteases, enzymes used by viruses to cleave nascent proteins for final assembly of new virions.

One protease inhibitor that has been approved in the USA for human clinical use for the treatment of retroviral infections and containing this structural moiety is darunavir . Darunavir has the chemical name [(1S,2R)-3-[(4-aminophenyl)-sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic acid (3R,3aS,6aR) hexahydrofuro[2,3-b]furan-3-yl ester . The key difference between darunavir and our compound of interest is the substitution of an aminophenyl group in darunavir with a nitrophenyl group in our compound .

This structural difference—specifically the presence of a strongly electron-withdrawing nitro group versus an electron-donating amino group—may significantly impact the electronic properties of the molecule and its interactions with target enzymes. This difference might be exploited for developing compounds with modified activity profiles or for addressing issues such as drug resistance.

Spectroscopic Characteristics and Analysis

Spectroscopic Properties

While specific spectroscopic data for N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester is limited in the available search results, insights can be gained from studies on related compounds. Compounds containing 4-nitrophenylsulfonyl groups typically exhibit characteristic spectroscopic features that reflect their electronic structure.

For instance, UV spectroscopic analysis of a related sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), revealed absorption peaks at 186, 217, and 295 nm . These peaks were attributed to various electronic transitions within the molecule:

  • The peak at 186 nm corresponded mainly to π-π* transitions of the 4-nitrophenyl moiety (H-5 → L + 2, 57%)

  • The peak at 217 nm was attributed to π-π* transitions of an indole moiety (H → L + 7, 36%)

  • Two major transitions at 295 nm corresponded to H-4 → L (50%) and H-3 → L (46%), representing n–π* transitions of the sulfonamide moiety along with π-π* transitions of the 4-nitrophenyl moiety

Similar electronic transitions might be expected in our compound of interest, particularly those related to the 4-nitrophenylsulfonyl group, which is a common structural element. The specific pattern of electronic transitions could serve as a fingerprint for identifying and characterizing this compound in various contexts.

Structure Elucidation Techniques

Structure elucidation of complex organic molecules like N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester typically involves a combination of spectroscopic techniques. These might include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to determine the connectivity of atoms and the stereochemistry at chiral centers

  • Infrared (IR) spectroscopy to identify functional groups such as the carbamate, hydroxyl, and sulfonamide moieties

  • Mass spectrometry to confirm the molecular weight and fragmentation pattern

  • X-ray crystallography for definitive determination of three-dimensional structure and absolute stereochemistry

For compounds containing nitrophenylsulfonyl groups, specific NMR signals might be expected for the aromatic protons of the nitrophenyl ring, typically appearing in the downfield region (7-8 ppm) of the 1H NMR spectrum. The sulfonamide N-H proton might appear around 8.0-8.1 ppm, similar to what has been observed in related compounds .

Comparative Analysis with Related Compounds

Comparison with Darunavir

A direct comparison between N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester and darunavir reveals both similarities and differences that may be significant for their respective biological activities. The table below highlights key points of comparison:

FeatureN-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl EsterDarunavir
Molecular FormulaC27H35N3O9S C27H37N3O7S
Molecular Weight577.65 g/mol 547.7 g/mol
Para-substituent on Phenyl RingNitro (-NO2) Amino (-NH2)
Electronic Character of Para-substituentStrongly electron-withdrawingElectron-donating
Hexahydrofuro[2,3-b]furan Stereochemistry(3R,3aS,6aR) (3R,3aS,6aR)
Approved Clinical UseNot indicated in search resultsApproved for treatment of retroviral infections

The most significant difference between these compounds is the para-substituent on the phenyl ring of the sulfonamide group. The nitro group in our compound of interest is strongly electron-withdrawing, while the amino group in darunavir is electron-donating. This electronic difference may significantly impact how the compounds interact with their biological targets, such as the active site of HIV protease.

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